![molecular formula C21H21N3O3S2 B2732791 Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 722477-10-3](/img/structure/B2732791.png)
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several interesting substructures, including a quinazolin-4-ylthio group, an acetamido group, and a tetrahydrobenzo[b]thiophene group . These groups are common in many biologically active compounds and are often used in medicinal chemistry to improve the biological effects of compounds .
Molecular Structure Analysis
The molecular structure of this compound likely includes a five-membered thiophene ring, which is a common structure in many organic compounds . The thiophene ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several reactive groups. For example, the quinazolin-4-ylthio group might undergo reactions with electrophiles, while the acetamido group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Thiophene derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment.
Anti-Inflammatory Activity
Quinazoline derivatives also possess anti-inflammatory properties . They can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and other inflammatory mediators.
Anti-Bacterial Activity
Quinazoline derivatives have shown significant anti-bacterial activity . They can inhibit the growth of various types of bacteria, making them potential candidates for the development of new antibiotics .
Analgesic Activity
Some quinazoline derivatives have analgesic properties . They can relieve pain by acting on the central nervous system.
Anti-Viral Activity
Quinazoline derivatives can also exhibit anti-viral activity . They can inhibit the replication of various types of viruses, making them potential candidates for the development of new antiviral drugs.
Anti-Tuberculosis Activity
Quinazoline derivatives have been found to have anti-tuberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Anti-Oxidant Activity
Quinazoline derivatives can also act as antioxidants . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Anti-Hypertensive Activity
Quinazoline derivatives have been found to have anti-hypertensive properties . They can lower blood pressure by relaxing the blood vessels, making them potential candidates for the treatment of hypertension.
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-27-21(26)18-14-8-4-6-10-16(14)29-20(18)24-17(25)11-28-19-13-7-3-5-9-15(13)22-12-23-19/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHKPCBROTLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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